

Spectroscopic Analysis of 2-(4nitrophenyl)acetonitrile: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-nitrophenyl)acetonitrile, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Spectroscopic Data

The structural elucidation of 2-(4-nitrophenyl)acetonitrile is critically supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of 2-(4-nitrophenyl)acetonitrile exhibits characteristic signals corresponding to the aromatic and methylene protons. Data has been compiled from spectra recorded in both deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).



Proton Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	Chemical Shift (δ) in CD₃OD (ppm)	Multiplicity	Coupling Constant (J)
H-2, H-6 (Aromatic)	8.25	8.13	Doublet (d)	Not explicitly stated
H-3, H-5 (Aromatic)	7.56	Not explicitly stated	Doublet (d)	Not explicitly stated
Methylene (- CH ₂ -)	3.92	Not explicitly stated	Singlet (s)	N/A

Note: Coupling constants were not explicitly provided in the referenced data sources.

Table 2: 13C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides a detailed fingerprint of the carbon skeleton of 2-(4-nitrophenyl)acetonitrile. The chemical shifts are reported relative to tetramethylsilane (TMS).

Carbon Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	
C-4 (Aromatic, C-NO ₂)	148.1	
C-1 (Aromatic, C-CH ₂ CN)	136.5	
C-2, C-6 (Aromatic)	129.5	
C-3, C-5 (Aromatic)	124.5	
Nitrile (-CN)	116.8	
Methylene (-CH ₂)	24.5	

Table 3: Infrared (IR) Spectroscopic Data

The infrared spectrum of 2-(4-nitrophenyl)acetonitrile reveals the presence of key functional groups through their characteristic vibrational frequencies.



Functional Group	Vibrational Mode	Absorption Frequency (cm ⁻¹)	Intensity
Nitrile (-C≡N)	Stretching	~2250	Strong
Nitro (-NO ₂)	Asymmetric Stretch	~1520	Strong
Nitro (-NO ₂)	Symmetric Stretch	~1350	Strong
Aromatic C-H	Stretching	>3000	Medium-Weak
Methylene C-H	Stretching	<3000	Medium-Weak
Aromatic C=C	Stretching	~1600, ~1490	Medium-Weak

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for NMR and IR analysis of 2-(4-nitrophenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of 2-(4-nitrophenyl)acetonitrile is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) within a clean, dry vial.
- The solution is thoroughly mixed to ensure complete dissolution.
- The resulting solution is then transferred to a standard 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- ¹H NMR:



- A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signalto-noise ratio.
- A relaxation delay of 1-5 seconds is employed between scans.
- 13C NMR:
 - Proton decoupling is applied to simplify the spectrum and enhance signal intensity.
 - A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
 - A longer relaxation delay may be necessary for the observation of quaternary carbons.
- Reference: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A small amount of the solid 2-(4-nitrophenyl)acetonitrile sample is placed directly onto the surface of the ATR crystal.
- A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

Instrument Parameters (General):

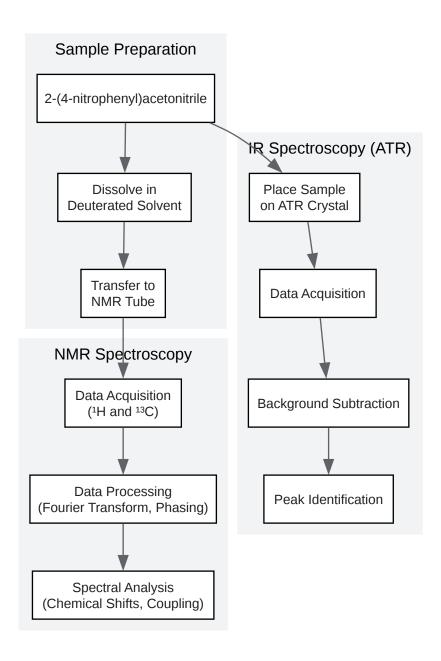
- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Spectral Range: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).
- Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.



- Scans: A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty, clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Visualized Workflows and Structures

To further elucidate the processes and relationships discussed, the following diagrams have been generated using the DOT language.





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